2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide
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Overview
Description
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol under acidic conditions to form the bis(trifluoroethoxy) derivative. This intermediate is then coupled with an appropriate amine, such as 2-aminoethyl-[4-(trifluoromethoxy)phenyl]carbamate, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Thiol or amine derivatives
Scientific Research Applications
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxyphenyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects, such as the induction of apoptosis in cancer cells or the modulation of glucose metabolism in diabetic models .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
- 4-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)ethyl]benzamide stands out due to its unique combination of trifluoroethoxy and trifluoromethoxyphenyl groups.
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F9N3O5/c22-19(23,24)10-36-14-5-6-16(37-11-20(25,26)27)15(9-14)17(34)31-7-8-32-18(35)33-12-1-3-13(4-2-12)38-21(28,29)30/h1-6,9H,7-8,10-11H2,(H,31,34)(H2,32,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPENEFXSLFBXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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